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molecular formula C20H20ClN3O3 B1682226 Tepoxalin CAS No. 103475-41-8

Tepoxalin

Cat. No. B1682226
M. Wt: 385.8 g/mol
InChI Key: XYKWNRUXCOIMFZ-UHFFFAOYSA-N
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Patent
US06953860B2

Procedure details

An oven dried 300 mL 3-necked round bottomed flask was equipped with a magnetic stirring bar, argon inlet, and drying tube. The flask was charged with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-propanoic acid (10 gm, 28.03 mmol) followed by ethanol (100 mL). The resulting solution was cooled using an ice-water bath, the stirring solution was treated with concentrated H2SO4 (0.07 mL, 2.52 meq.). The flask was then removed from the ice-water bath, the argon inlet and drying tube were removed, and the flask was equipped with a condenser and thermocouple. The reaction mixture was heated to reflux and monitored by TLC (using a 1:2:6 MeOH:EtOAc:hexane solvent system). After stirring at reflux for 5 hours, the reaction flask was fitted with a short path distillation apparatus and ethanol was distilled off (70 mL). The resulting residue was cooled to 10° C. and treated dropwise with NaOEt (21 wt %, 37.7 mL, 101.04 mmol). The resulting mixture was then treated with N-methylhydroxylamine hydrochloride (3.51 gm; 42.05 mmol). The reaction flask was then re-equipped with a drying tube and argon inlet, and the reaction was stirred at ambient temperature. b) The reaction was allowed to stir for 18 hours at ambient temperature. TLC analysis (using 50% EtOAc in hexane and 10% methanol in CH2Cl2) showed completion of the reaction. The reaction flask was placed in an ice-water bath, and the reaction mixture was treated dropwise with a cooled (ice-water bath) mixture of glacial acetic acid (3.3 mL; 57.4 mmol) and 33 mL of distilled water. After completion of the addition of the aqueous acetic acid solution, the pH of the mixture was adjusted to between 6.4 to 6.8 with 1N NaOH (litmus). The mixture was then treated with additional distilled water (5 mL) where upon solid began to precipitate out. The reaction flask was then equipped with a short path distillation apparatus, and approximately 27 mL of solvent was removed (80 mm of Hg vacuum at 30-35° C.). The pH of the resulting mixture was re-adjusted to between 6.4 to 6.8, and the mixture was allowed to stir with cooling from an ice-water bath for 30 minutes. The solid was collected by filtration, and the solid product was washed with ice-cold distilled water. The air-dried product was then placed in a vacuum oven and dried for 18 hours at 60° C. under vacuum to give 9.51 gm of tepoxalin (87.9% yield, HPLC wt % purity of 98.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Five
Name
Quantity
37.7 mL
Type
reactant
Reaction Step Six
Quantity
3.51 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
3.3 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Yield
87.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[N:11]=[C:10]([CH2:21][CH2:22][C:23](O)=[O:24])[CH:9]=2)=[CH:4][CH:3]=1.OS(O)(=O)=O.CC[O-].[Na+].Cl.[CH3:36][NH:37][OH:38].[OH-].[Na+]>CCCCCC.C(Cl)Cl.C(O)(=O)C.O.CO.CCOC(C)=O.C(O)C>[CH3:36][N:37]([OH:38])[C:23]([CH2:22][CH2:21][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:12]([C:13]2[CH:14]=[CH:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=2)[N:11]=1)=[O:24] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.07 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
37.7 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Seven
Name
Quantity
3.51 g
Type
reactant
Smiles
Cl.CNO
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
33 mL
Type
solvent
Smiles
O
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried 300 mL 3-necked round bottomed flask
CUSTOM
Type
CUSTOM
Details
was equipped with a magnetic stirring bar, argon inlet
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
The flask was then removed from the ice-water bath
CUSTOM
Type
CUSTOM
Details
the argon inlet and drying tube
CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
the flask was equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction flask was fitted with a short path distillation apparatus and ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off (70 mL)
CUSTOM
Type
CUSTOM
Details
The reaction flask was then re-equipped with a drying tube and argon inlet
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature
STIRRING
Type
STIRRING
Details
to stir for 18 hours at ambient temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction flask was placed in an ice-water bath
ADDITION
Type
ADDITION
Details
the reaction mixture was treated dropwise with
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
The mixture was then treated
DISTILLATION
Type
DISTILLATION
Details
with additional distilled water (5 mL) where upon solid
CUSTOM
Type
CUSTOM
Details
to precipitate out
CUSTOM
Type
CUSTOM
Details
The reaction flask was then equipped with a short path distillation apparatus, and approximately 27 mL of solvent
CUSTOM
Type
CUSTOM
Details
was removed (80 mm of Hg vacuum at 30-35° C.)
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
with cooling from an ice-water bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
the solid product was washed with ice-cold
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
dried for 18 hours at 60° C. under vacuum
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)CCC=1C=C(N(N1)C=2C=CC(=CC2)OC)C=3C=CC(=CC3)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g
YIELD: PERCENTYIELD 87.9%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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